N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC14544815
Molecular Formula: C24H28N2O6
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O6 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H28N2O6/c1-15(27)17-6-5-7-19(12-17)25-23(28)16-8-10-26(11-9-16)24(29)18-13-20(30-2)22(32-4)21(14-18)31-3/h5-7,12-14,16H,8-11H2,1-4H3,(H,25,28) |
| Standard InChI Key | FHZPMYYMGDAUCX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, an acetylphenyl group, and a trimethoxybenzoyl moiety, contributing to its structural complexity and potential biological activity. The compound's molecular formula is C24H28N2O6, with a molecular weight of approximately 440.5 g/mol.
Synthesis of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide
The synthesis of this compound typically involves multiple steps, utilizing readily available starting materials in organic chemistry laboratories. The process may require specific conditions such as temperature control, solvent selection (e.g., dichloromethane or ethanol), and catalysts (e.g., triethylamine). Purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Synthesis Steps Overview
-
Starting Materials Preparation: The synthesis begins with the preparation of the necessary starting materials, including 3-acetylphenyl and 3,4,5-trimethoxybenzoyl derivatives.
-
Reaction Conditions: The reaction is conducted under controlled conditions, including temperature and solvent selection.
-
Catalyst Addition: Catalysts may be added to enhance reaction efficiency.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Biological Activities and Potential Applications
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is of interest due to its potential biological activities, which may include anti-inflammatory and analgesic effects. Further research is needed to elucidate its mechanisms of action and therapeutic potential.
Potential Biological Activities
-
Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties.
-
Analgesic Effects: The compound may exhibit analgesic activity, although detailed studies are lacking.
-
Anticancer and Antimicrobial Activities: Similar piperidine derivatives have shown promising anticancer and antimicrobial properties, suggesting potential avenues for investigation.
Research Findings and Future Directions
Pharmacological studies are crucial for understanding the efficacy and safety profile of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide. Techniques such as differential scanning calorimetry (DSC) for thermal properties and X-ray crystallography for structural determination can provide further insights into its properties.
Future Research Directions
-
In Vitro and In Vivo Studies: Conduct comprehensive in vitro and in vivo studies to assess biological activities and safety.
-
Structure-Activity Relationship (SAR) Analysis: Investigate how structural modifications affect biological properties.
-
Therapeutic Potential Evaluation: Assess potential therapeutic applications based on biological activity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume